Cas no 2228434-68-0 (methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based derivative with a functionalized side chain, offering versatility in synthetic chemistry applications. Its structure features both amino and hydroxyl groups, enabling further modifications through nucleophilic or condensation reactions. The ester moiety provides a reactive handle for hydrolysis or transesterification, while the 1-methylpyrazole core contributes to stability and potential bioactivity. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical research, where its multifunctional design allows for the development of targeted molecules. Its balanced polarity ensures reasonable solubility in common organic solvents, facilitating downstream processing.
methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate structure
2228434-68-0 structure
Product Name:methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate
CAS No:2228434-68-0
MF:C9H15N3O3
MW:213.233701944351
CID:6202445
PubChem ID:165655808
Update Time:2025-10-29

methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate
    • EN300-1739619
    • 2228434-68-0
    • Inchi: 1S/C9H15N3O3/c1-12-4-6(3-7(10)5-13)8(11-12)9(14)15-2/h4,7,13H,3,5,10H2,1-2H3
    • InChI Key: NSIMROIXCZHHOA-UHFFFAOYSA-N
    • SMILES: OCC(CC1=CN(C)N=C1C(=O)OC)N

Computed Properties

  • Exact Mass: 213.11134135g/mol
  • Monoisotopic Mass: 213.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 90.4Ų

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Additional information on methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228434-68-0): A Comprehensive Overview

Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2228434-68-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic molecule, featuring a pyrazole core, has garnered attention due to its potential applications in drug discovery and development. The structural uniqueness of this compound, characterized by its 2-amino-3-hydroxypropyl side chain and 1-methyl substituent, positions it as a promising candidate for further investigation in various biological and chemical contexts.

The pyrazole moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents. Pyrazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the 2-amino-3-hydroxypropyl group in Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate introduces additional functional sites that can interact with biological targets, enhancing its potential as a lead compound for drug design.

In recent years, there has been a surge in research focused on developing novel pyrazole derivatives with enhanced bioactivity and improved pharmacokinetic profiles. The compound Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential role in modulating various biological pathways. Its structural features suggest that it may interfere with key enzymatic processes or binding interactions relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its ability to serve as a scaffold for structure-based drug design. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the binding affinity of Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate to target proteins. This approach has led to the identification of several promising derivatives with improved efficacy and reduced toxicity.

The synthesis of Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule efficiently. These techniques not only enhance the scalability of production but also allow for the introduction of diverse functional groups at strategic positions within the molecule.

The biological evaluation of Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate has revealed intriguing results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of certain enzymes implicated in disease pathogenesis. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Additionally, its interaction with inflammatory pathways has been explored, indicating potential therapeutic benefits in managing chronic inflammatory conditions.

The pharmacokinetic properties of Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical utility. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to characterize its metabolic pathways and identify potential biomarkers of exposure.

In conclusion, Methyl 4-(2-amino-3-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228434-68-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of its mechanisms of action continues to grow, this compound holds great potential for contributing to the discovery of novel therapeutic agents that address unmet medical needs.

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